Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
CAS No.: 1992939-83-9
Cat. No.: VC3027601
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1992939-83-9 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | methyl 4-hydroxy-1-methylpiperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H |
| Standard InChI Key | MHNFUVSPFZWFCX-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)(C(=O)OC)O.Cl |
| Canonical SMILES | CN1CCC(CC1)(C(=O)OC)O.Cl |
Introduction
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a synthetic organic compound belonging to the class of substituted piperidines. Piperidines are six-membered nitrogen-containing heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications.
Synthesis
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is synthesized through multistep organic reactions involving:
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Starting Materials: Precursors such as methyl esters and amines are commonly used.
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Reaction Conditions: Controlled pH, temperature, and solvents like methanol or chloroform are employed.
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Final Step: Conversion into the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.
Pharmaceutical Research
The compound is often investigated for its potential as an intermediate in drug development due to its piperidine backbone, which is a common scaffold in pharmacologically active molecules.
Chemical Intermediates
Its functional groups make it a valuable intermediate in synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).
Biological Activity
While specific data on this compound’s biological activity was not found in the provided results, similar piperidine derivatives exhibit properties such as enzyme inhibition or receptor modulation.
Spectroscopic Analysis
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are typically used to confirm the structure of methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride.
Related Compounds
Several related compounds share structural similarities with methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride:
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